molecular formula C26H26BrN3O5 B449269 ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE

Cat. No.: B449269
M. Wt: 540.4g/mol
InChI Key: QUUBKMKMRROUBL-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a hydrazono group, and an ethyl benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-6-methoxy-4-formylphenol with 3-methylphenylhydrazine to form the hydrazono intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of suitable coupling agents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[2-(2-BROMO-6-METHOXY-4-{[(Z)-2-(3-METHYLPHENYL)HYDRAZONO]METHYL}PHENOXY)ACETYL]AMINO}BENZOATE: shares similarities with other hydrazono and benzoate derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26BrN3O5

Molecular Weight

540.4g/mol

IUPAC Name

ethyl 4-[[2-[2-bromo-6-methoxy-4-[(Z)-[(3-methylphenyl)hydrazinylidene]methyl]phenoxy]acetyl]amino]benzoate

InChI

InChI=1S/C26H26BrN3O5/c1-4-34-26(32)19-8-10-20(11-9-19)29-24(31)16-35-25-22(27)13-18(14-23(25)33-3)15-28-30-21-7-5-6-17(2)12-21/h5-15,30H,4,16H2,1-3H3,(H,29,31)/b28-15-

InChI Key

QUUBKMKMRROUBL-MBTHVWNTSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N\NC3=CC=CC(=C3)C)OC

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC3=CC=CC(=C3)C)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC3=CC=CC(=C3)C)OC

Origin of Product

United States

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